

Spectroscopic Profile of Methyl 6-chloronicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 6-chloronicotinate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-chloronicotinate** (CAS No: 73781-91-6), a substituted pyridine derivative used as an intermediate in the synthesis of various chemical and pharmaceutical compounds. This document details its characteristic Infrared (IR) and Mass Spectrometry (MS) data compiled from public spectral databases. While experimental Nuclear Magnetic Resonance (NMR) data is not readily available in the public domain, this guide presents an analysis of the expected ^1H and ^{13}C NMR spectra based on the compound's structure. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in a laboratory setting.

Core Spectroscopic Data

The structural elucidation of **Methyl 6-chloronicotinate**, a compound with the molecular formula $\text{C}_7\text{H}_6\text{ClNO}_2$, relies on a combination of modern spectroscopic techniques.^{[1][2][3]} Its molecular weight is 171.58 g/mol.^{[1][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental data for **Methyl 6-chloronicotinate** is not available in the searched public databases, the following tables outline the expected chemical shifts,

multiplicities, and assignments based on its chemical structure and comparison with similar compounds.

Expected ^1H NMR (Proton NMR) Data

The ^1H NMR spectrum is expected to show three signals for the aromatic protons on the pyridine ring and one signal for the methyl ester protons.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz (Predicted)	Integration	Assignment
~8.9 - 9.1	Doublet (d)	~2.0 - 2.5	1H	H-2 (Pyridine ring)
~8.2 - 8.4	Doublet of doublets (dd)	~8.0 - 8.5, ~2.0 - 2.5	1H	H-4 (Pyridine ring)
~7.4 - 7.6	Doublet (d)	~8.0 - 8.5	1H	H-5 (Pyridine ring)
~3.9 - 4.0	Singlet (s)	-	3H	-OCH ₃ (Ester methyl)

Expected ^{13}C NMR (Carbon-13 NMR) Data

The proton-decoupled ^{13}C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ) ppm (Predicted)	Assignment
~165	C=O (Ester carbonyl)
~157	C-6 (C-Cl)
~152	C-2
~139	C-4
~125	C-3
~124	C-5
~53	-OCH ₃ (Ester methyl)

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The key absorption bands for **Methyl 6-chloronicotinate** are summarized below, based on data from the NIST Chemistry WebBook.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000 - 3100	Medium	Aromatic C-H Stretch
~2950 - 3000	Medium	Aliphatic C-H Stretch (-OCH ₃)
~1720 - 1740	Strong	C=O Stretch (Ester)
~1550 - 1600	Medium-Strong	C=C and C=N Ring Stretching
~1250 - 1300	Strong	C-O Stretch (Ester)
~1100 - 1200	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can reveal structural details. The data below is based on the electron ionization (EI) mass spectrum available in the NIST Chemistry WebBook.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
171/173	~40 / ~13	[M] ⁺ / [M+2] ⁺ (Molecular ion peak with ³⁵ Cl/ ³⁷ Cl isotope pattern)
140/142	~100 / ~33	[M - OCH ₃] ⁺ (Loss of methoxy radical, Base Peak)
112/114	~20 / ~7	[M - COOCH ₃] ⁺ (Loss of carbomethoxy radical)
76	~30	[C ₅ H ₄ N] ⁺ Fragment

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 6-chloronicotinate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed. Filter the solution into a clean 5 mm NMR tube.
- ¹H NMR Data Acquisition:
 - Place the NMR tube into the spectrometer's probe.
 - Lock the field frequency using the deuterium signal from the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.

- Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Data Acquisition:
 - Use the same sample prepared for ^1H NMR.
 - Set up a proton-decoupled ^{13}C NMR experiment.
 - Acquire the data for a larger number of scans compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal surface of the FTIR spectrometer is clean. A background spectrum of the clean, empty crystal should be collected.
 - Place a small amount of solid **Methyl 6-chloronicotinate** directly onto the crystal.
 - Apply pressure with the anvil to ensure firm contact between the sample and the crystal.
- Data Acquisition:
 - Collect the sample spectrum over the desired range (typically $4000\text{--}400\text{ cm}^{-1}$).
 - The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately $10\text{--}100\text{ }\mu\text{g/mL}$. The

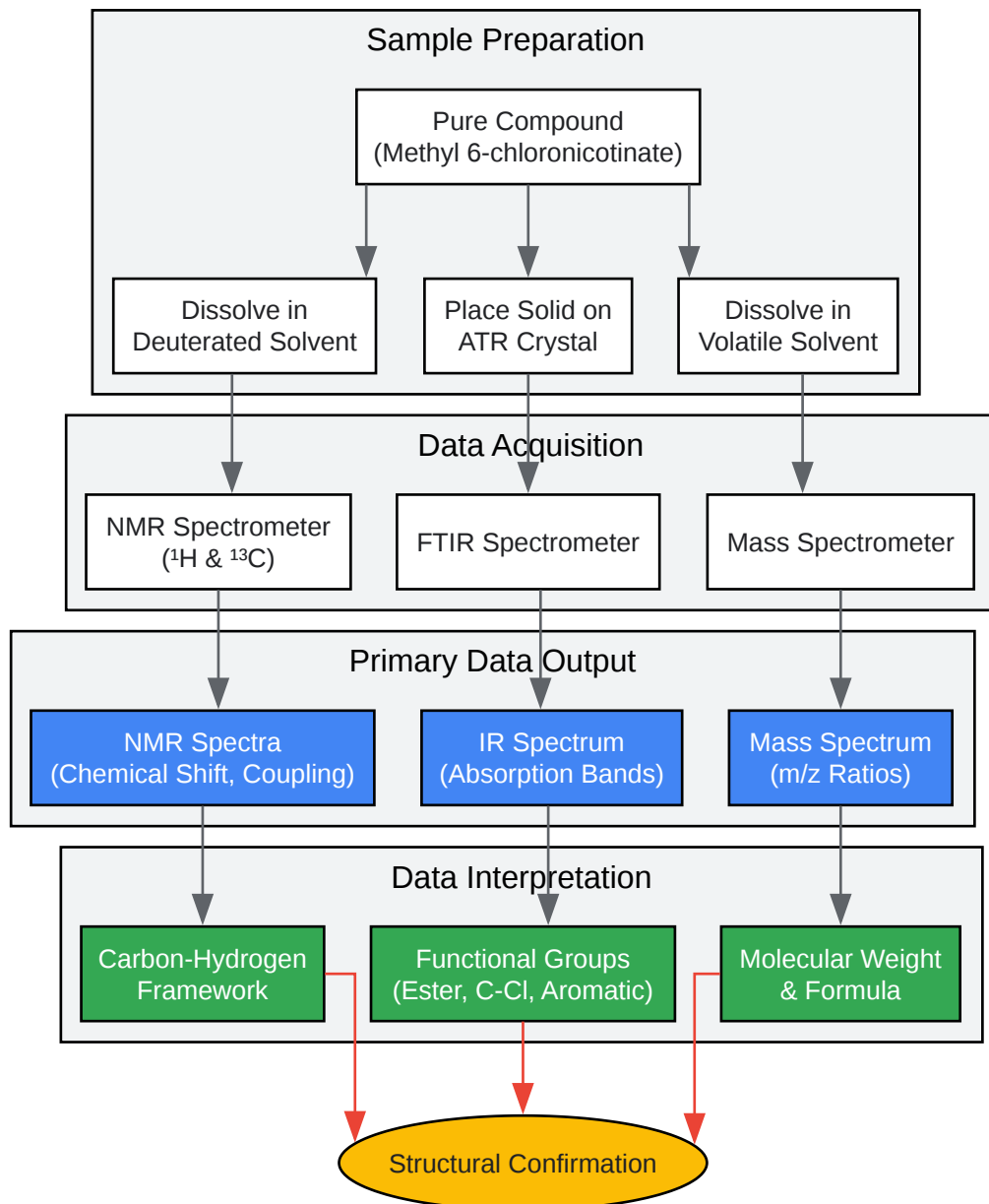
solution should be clear and free of particulate matter.

- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC) inlet.
 - In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions (radical cations).
 - The ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of ions at each m/z value to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **Methyl 6-chloronicotinate** using the spectroscopic techniques discussed.

Spectroscopic Analysis Workflow for Structural Elucidation



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Caption: Logical workflow for spectroscopic analysis.

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